molecular formula C20H41BrN2 B14274537 N-(3-Cyanopropyl)-N,N-dimethyltetradecan-1-aminium bromide CAS No. 167874-27-3

N-(3-Cyanopropyl)-N,N-dimethyltetradecan-1-aminium bromide

Cat. No.: B14274537
CAS No.: 167874-27-3
M. Wt: 389.5 g/mol
InChI Key: HXUMRFGHJILLMF-UHFFFAOYSA-M
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Description

N-(3-Cyanopropyl)-N,N-dimethyltetradecan-1-aminium bromide is a quaternary ammonium compound with a long alkyl chain and a cyano group. This compound is known for its surfactant properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Cyanopropyl)-N,N-dimethyltetradecan-1-aminium bromide typically involves the quaternization of N,N-dimethyltetradecan-1-amine with 3-cyanopropyl bromide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction mixture is then cooled, and the product is precipitated by the addition of a non-solvent such as diethyl ether .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified using techniques such as crystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

N-(3-Cyanopropyl)-N,N-dimethyltetradecan-1-aminium bromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Corresponding quaternary ammonium salts with different anions.

    Oxidation: Carboxylic acid derivatives.

    Reduction: Primary amines.

Scientific Research Applications

N-(3-Cyanopropyl)-N,N-dimethyltetradecan-1-aminium bromide has a wide range of applications in scientific research:

    Chemistry: Used as a phase transfer catalyst in organic synthesis.

    Biology: Employed in the study of cell membrane interactions due to its surfactant properties.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the formulation of detergents and disinfectants.

Mechanism of Action

The mechanism of action of N-(3-Cyanopropyl)-N,N-dimethyltetradecan-1-aminium bromide involves its interaction with cell membranes. The long alkyl chain allows it to insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. The cyano group can also participate in hydrogen bonding and electrostatic interactions, further enhancing its activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Cyanopropyl)-N,N-dimethyldodecan-1-aminium bromide
  • N-(3-Cyanopropyl)-N,N-dimethyloctadecan-1-aminium bromide
  • N-(3-Cyanopropyl)-N,N-dimethylhexadecan-1-aminium bromide

Uniqueness

N-(3-Cyanopropyl)-N,N-dimethyltetradecan-1-aminium bromide is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its surfactant activity and makes it particularly effective in applications requiring membrane disruption .

Properties

CAS No.

167874-27-3

Molecular Formula

C20H41BrN2

Molecular Weight

389.5 g/mol

IUPAC Name

3-cyanopropyl-dimethyl-tetradecylazanium;bromide

InChI

InChI=1S/C20H41N2.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-16-19-22(2,3)20-17-15-18-21;/h4-17,19-20H2,1-3H3;1H/q+1;/p-1

InChI Key

HXUMRFGHJILLMF-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCC[N+](C)(C)CCCC#N.[Br-]

Origin of Product

United States

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